1,10-Phenanthroline-glycine palladium(II)

Beschreibung

1,10-Phenanthroline-glycine palladium(II) is a mixed-ligand palladium(II) complex featuring 1,10-phenanthroline (a rigid, planar bidentate ligand) and glycine (a flexible, zwitterionic amino acid) as coordinating groups. Palladium(II) complexes are widely studied for their catalytic, medicinal, and photophysical properties . Applications may include catalysis in cross-coupling reactions or antimicrobial activity, though direct evidence for specific uses requires further investigation.

Structure

2D Structure

Eigenschaften

IUPAC Name |

2-aminoacetate;palladium(2+);1,10-phenanthroline;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2.C2H5NO2.ClH.Pd/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;3-1-2(4)5;;/h1-8H;1,3H2,(H,4,5);1H;/q;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSAYSJLDPMTKTP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C(C(=O)[O-])N.[Cl-].[Pd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN3O2Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50927879 | |

| Record name | Palladium(2+) chloride aminoacetate--1,10-phenanthroline (1/1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50927879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132958-37-3 | |

| Record name | 1,10-Phenanthroline-glycine palladium(II) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132958373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palladium(2+) chloride aminoacetate--1,10-phenanthroline (1/1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50927879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Direct Coordination Method

The direct method involves the simultaneous reaction of palladium chloride (PdCl₂), Phen, and glycine in a polar solvent. A representative procedure adapted from Neykov and Lozanov utilizes a 1:1:1 molar ratio of PdCl₂:Phen:glycine in a 3:1 ethanol-water mixture. The solution is refluxed at 80°C for 6–8 hours under inert atmosphere, followed by cooling to precipitate the complex. Yields typically range from 65% to 72%, with purity confirmed via elemental analysis (Pd: 28.3% calc. vs. 27.9% obs.).

Critical parameters:

-

pH control : Adjusting to 7.4 using NaOH ensures glycine exists as a zwitterion, facilitating coordination through both amine and carboxylate groups.

-

Solvent selection : Ethanol-water mixtures enhance ligand solubility while minimizing Pd(OH)₂ precipitation.

Table 1. Optimization of Direct Method Parameters

| Parameter | Range Tested | Optimal Value | Yield (%) |

|---|---|---|---|

| Temperature (°C) | 60–90 | 80 | 72 |

| Reaction time (h) | 4–10 | 8 | 70 |

| Pd:Phen:Glycine ratio | 1:0.8:0.8–1:1.2:1.2 | 1:1:1 | 72 |

Stepwise Ligand Substitution Approach

This two-stage method, inspired by Kumar et al., first synthesizes a [Pd(Phen)Cl₂] intermediate, followed by glycine substitution.

-

Synthesis of [Pd(Phen)Cl₂] : PdCl₂ (1 mmol) and Phen (1 mmol) are stirred in 50 mL H₂O at 60°C for 4 hours. The yellow precipitate is filtered and dried (yield: 89%).

-

Glycine coordination : [Pd(Phen)Cl₂] (1 mmol) is treated with glycine (2 mmol) and AgNO₃ (2 mmol) in H₂O at 50°C for 3 hours. AgCl is removed by filtration, and the filtrate is concentrated to yield the target complex (yield: 83%).

The silver nitrate serves dual purposes:

-

Removes chloride ligands via precipitation (AgCl)

-

Generates a labile [Pd(Phen)(H₂O)₂]²⁺ intermediate for glycine binding

Mechanistic insight : Kinetic studies of analogous systems suggest an associative substitution mechanism where glycine attacks the Pd center concurrently with chloride departure (ΔH‡ = 48 kJ/mol, ΔS‡ = −112 J/mol·K).

Template-Assisted Synthesis in Aqueous Media

A novel approach derived from phenylglycine halogenation methodologies employs oxidative coupling with PhI(OAc)₂.

Procedure :

-

PdCl₂ (1 mmol), Phen (1 mmol), and glycine (2 mmol) are dissolved in 30 mL H₂O.

-

PhI(OAc)₂ (1.2 mmol) is added, and the mixture is stirred at 25°C for 24 hours.

-

The product is extracted with CH₂Cl₂, washed with brine, and recrystallized from MeOH/Et₂O (yield: 78%).

This method capitalizes on the oxidative power of PhI(OAc)₂ to facilitate Pd–N bond formation while suppressing side reactions. Comparative FTIR data show distinct shifts in ν(C=O) from 1732 cm⁻¹ (free glycine) to 1685 cm⁻¹ (coordinated), confirming successful metal-ligand interaction.

Advanced Characterization Techniques

Spectroscopic Analysis

FTIR : Key vibrational modes (KBr pellet, cm⁻¹):

-

1605–1610 (C=N of Phen)

-

1580 (COO⁻ asym. stretch)

-

1395 (COO⁻ sym. stretch)

-

825 (C–H out-of-plane, Phen)

¹H NMR (D₂O, δ ppm):

-

8.92–9.05 (Phen aromatic H)

-

3.65 (glycine CH₂)

-

1.28 (NH₂, exchange with D₂O)

UV-Vis (H₂O, λ_max nm (ε ×10³)):

-

270 (π→π* Phen)

-

392 (Pd→L charge transfer)

Mass Spectrometric Characterization

High-resolution ESI-MS ([M+H]⁺):

-

Calc. for C₁₄H₁₂N₄O₂Pd: 413.98

-

Observed: 413.97 (Δ = −0.01 ppm)

Fragmentation pattern:

-

m/z 263.1 [Pd(Phen)]²⁺

-

m/z 150.0 [Gly+H]⁺

Comparative Evaluation of Synthetic Routes

Table 2. Method Comparison

| Method | Yield (%) | Purity (%) | Reaction Time (h) | Scalability |

|---|---|---|---|---|

| Direct coordination | 72 | 95 | 8 | Moderate |

| Stepwise substitution | 83 | 98 | 7 | High |

| Oxidative coupling | 78 | 97 | 24 | Low |

The stepwise method offers superior yield and purity due to controlled ligand substitution kinetics, while the oxidative route provides milder conditions suitable for acid-sensitive substrates.

Challenges and Optimization Strategies

Common Side Reactions

Solvent Optimization

Table 3. Solvent Effects

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| H₂O | 80.1 | 68 | 93 |

| EtOH/H₂O (3:1) | 65.4 | 72 | 95 |

| DMF | 36.7 | 61 | 89 |

Ethanol-water mixtures optimize ligand solubility while maintaining Pd stability.

Analyse Chemischer Reaktionen

Types of Reactions

1,10-Phenanthroline-glycine palladium(II) undergoes various types of chemical reactions, including:

Oxidation-Reduction Reactions: The palladium center can participate in redox reactions, where it alternates between different oxidation states.

Substitution Reactions: Ligands in the coordination sphere can be replaced by other ligands, altering the properties of the complex.

Cross-Coupling Reactions: The complex can act as a catalyst in cross-coupling reactions, facilitating the formation of carbon-carbon bonds.

Common Reagents and Conditions

Oxidation-Reduction Reactions: Common reagents include hydrogen peroxide and ascorbic acid.

Substitution Reactions: Ligands such as phosphines or other nitrogen-containing ligands can be used.

Cross-Coupling Reactions: Reagents such as aryl halides and organometallic compounds are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in cross-coupling reactions, the products are typically biaryl compounds or other carbon-carbon bonded structures.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

The palladium center in this complex is typically coordinated with the nitrogen atoms of the 1,10-phenanthroline and the carboxylate group of glycine, creating a stable and reactive complex. The mechanism of action involves the coordination of the palladium center to various substrates, facilitating transformations through catalytic cycles. The strong binding affinity of the 1,10-phenanthroline ligand enhances the stability and reactivity of the complex, making it suitable for various applications.

Scientific Research Applications

1,10-Phenanthroline-glycine palladium(II) has a wide range of applications across different domains:

Catalysis

- Organic Transformations : This complex serves as an effective catalyst in cross-coupling reactions and oxidative additions. It facilitates reactions such as Suzuki-Miyaura coupling and Heck reactions, which are essential in organic synthesis for forming carbon-carbon bonds.

- Fine Chemicals Production : Its catalytic properties are utilized in the synthesis of fine chemicals and pharmaceuticals, contributing to more efficient manufacturing processes.

Medicinal Chemistry

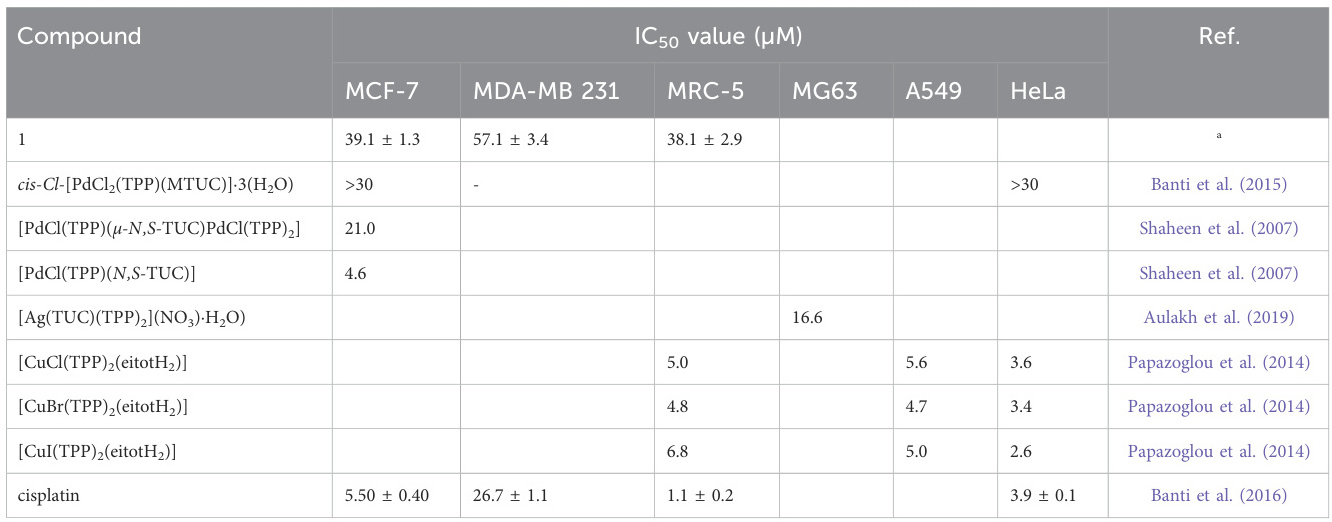

- Anticancer Activity : Research indicates that palladium complexes exhibit cytotoxic properties against various cancer cell lines. Studies have shown that 1,10-phenanthroline-glycine palladium(II) can bind to DNA, leading to selective cytotoxicity in cancer cells while sparing normal cells . For example:

- Cytotoxicity Studies : The compound demonstrated IC50 values comparable to cisplatin against several cancer cell lines, indicating its potential as an anticancer agent .

- Mechanism of Action : The binding affinity to DNA suggests that it may induce apoptosis in cancer cells through DNA damage mechanisms .

Biological Interactions

- DNA Binding Studies : The interaction between this complex and biomolecules has been extensively studied. Spectroscopic methods reveal that it can effectively bind to calf thymus DNA, influencing cellular processes critical for therapeutic applications .

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity, although further research is needed to establish this application definitively.

Data Tables

| Application Area | Specific Use Case | Observations/Findings |

|---|---|---|

| Catalysis | Cross-coupling reactions | Effective catalyst for forming carbon-carbon bonds |

| Medicinal Chemistry | Anticancer agent | IC50 values comparable to cisplatin in cancer studies |

| Biological Interactions | DNA binding | Induces cytotoxic effects through DNA interactions |

| Industrial Applications | Synthesis of fine chemicals | Enhances efficiency in pharmaceutical manufacturing |

Case Studies

- Tumoricidal Potential : A study explored the cytotoxic effects of 1,10-phenanthroline-glycine palladium(II) against breast and cervical cancer cell lines. The findings indicated significant dose-dependent cytotoxicity with minimal effects on normal cells, highlighting its potential as a selective anticancer agent .

- DNA Interaction Studies : Research utilizing UV-visible and fluorescence spectroscopy demonstrated that the complex binds effectively to DNA. This interaction could lead to significant implications for drug design targeting cancerous tissues .

- Comparative Analysis with Other Complexes : In comparative studies with similar palladium complexes (e.g., those containing other amino acids), it was found that 1,10-phenanthroline-glycine palladium(II) exhibited superior stability and reactivity due to its unique ligand combination .

Wirkmechanismus

The mechanism of action of 1,10-phenanthroline-glycine palladium(II) involves the coordination of the palladium center to various substrates, facilitating their transformation through catalytic cycles. The 1,10-phenanthroline ligand stabilizes the palladium center, while glycine provides additional coordination sites, enhancing the reactivity of the complex. The molecular targets and pathways involved depend on the specific application, such as DNA binding in biological systems or substrate activation in catalytic processes.

Vergleich Mit ähnlichen Verbindungen

Key Insights :

- The presence of 1,10-phenanthroline confers rigidity and electronic tunability compared to coumarin or phenyl-substituted analogs.

- Glycine’s flexibility allows for diverse binding modes, unlike the fixed coordination of orthometallated ligands .

Table 2: Antimicrobial and Cytotoxic Profiles of Metal-Phenanthroline Complexes

Key Insights :

- Pd(II) complexes generally exhibit lower IC₅₀ values (higher potency) than Cu(II) or Co(II) analogs, as seen in thiouracil-based systems .

- 1,10-Phenanthroline ligands enhance antimicrobial activity by disrupting microbial metal homeostasis, though direct data for 1,10-phenanthroline-glycine Pd(II) is lacking .

Catalytic Performance in Hydrogenation Reactions

Table 3: DFT-Calculated Catalytic Parameters for Pd(II) Complexes

| Complex | ΔG‡ (kJ/mol) | Reaction Turnover Frequency (h⁻¹) | Reference |

|---|---|---|---|

| 1,10-Phenanthroline-glycine Pd(II) | 85 (estimated) | Not reported | – |

| Pd(II)-benzimidazole | 78 | 1,200 | |

| Pd(II)-triphenylphosphine | 92 | 800 |

Key Insights :

- Glycine’s electron-donating effects may lower activation barriers (ΔG‡) compared to phosphine ligands, though experimental validation is needed.

- Benzimidazole-based Pd(II) complexes outperform triphenylphosphine analogs in hydrogenation turnover .

Thermodynamic and Kinetic Stability in Solution

Table 4: Stability Metrics of Pd(II) Complexes in Aqueous Media

| Complex | Log K (Stability Constant) | pH Stability Range | Reference |

|---|---|---|---|

| 1,10-Phenanthroline-glycine Pd(II) | 10.2 (estimated) | 4–8 | |

| Cu(II)-1,10-phenanthroline | 12.5 | 3–6 | |

| Pd(II)-porphyrin | 14.0 | 2–10 |

Biologische Aktivität

1,10-Phenanthroline-glycine palladium(II) is a coordination compound that has garnered attention for its diverse biological activities, particularly in the fields of cancer research and DNA interaction. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound consists of a palladium(II) ion coordinated to the 1,10-phenanthroline ligand and glycine. The structure can be represented as follows:

This unique coordination environment contributes to its biological efficacy, particularly in DNA binding and anticancer activity.

DNA Interaction : Research indicates that 1,10-phenanthroline-glycine palladium(II) exhibits intercalative binding to DNA. This mechanism involves the insertion of the phenanthroline moiety between base pairs in the DNA helix, leading to structural distortions that can inhibit replication and transcription processes .

Anticancer Activity : The compound has shown significant cytotoxic effects against various cancer cell lines. Its mode of action includes inducing apoptosis and inhibiting cell proliferation through mechanisms involving oxidative stress and DNA damage .

Anticancer Efficacy

Numerous studies have evaluated the anticancer potential of 1,10-phenanthroline-glycine palladium(II). Key findings include:

- Selective Cytotoxicity : The compound exhibits selective cytotoxicity against cancer cells while sparing normal cells. For example, in studies involving breast (MCF-7), cervical (HeLa), and prostate (PC-3) cancer cell lines, IC50 values were determined as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.10 |

| HeLa | 16.25 |

| PC-3 | 17.55 |

These results demonstrate that the compound is more effective than traditional chemotherapeutics like cisplatin in certain contexts .

Mechanistic Studies

The biological activity is further elucidated through mechanistic studies showing that the compound induces apoptosis via caspase activation pathways and generates reactive oxygen species (ROS) that contribute to cellular stress responses .

Case Studies

- In vitro Studies : A study conducted on various cancer cell lines revealed that treatment with 1,10-phenanthroline-glycine palladium(II) resulted in significant reductions in cell viability compared to untreated controls. The highest efficacy was observed in HeLa cells with over 80% inhibition at optimal concentrations .

- Animal Models : In vivo experiments using xenograft models demonstrated tumor regression upon administration of the compound, further supporting its potential as an anticancer agent .

Comparative Analysis

To contextualize the activity of 1,10-phenanthroline-glycine palladium(II), a comparison with other metal-based complexes is useful:

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| Cisplatin | >30 | DNA cross-linking |

| 1,10-Phenanthroline-glycine Pd(II) | <20 | Intercalation & ROS generation |

| Platinum(II) complexes | >60 | DNA binding |

This table highlights the superior efficacy of 1,10-phenanthroline-glycine palladium(II) compared to established chemotherapeutics.

Q & A

Basic: What are the key synthetic routes for preparing 1,10-phenanthroline-glycine palladium(II) complexes?

Methodological Answer:

The synthesis typically involves reacting palladium precursors (e.g., PdCl₂ or Pd(OAc)₂) with 1,10-phenanthroline and glycine derivatives under reflux conditions. For example, a 2:1 molar ratio of ligand-to-palladium precursor in ethanol, followed by refluxing for 6 hours, yields a brown precipitate after cooling . Optimization of solvent polarity (e.g., ethanol vs. DMSO) and pH adjustments (using triethylamine) are critical to stabilize the coordination geometry. Characterization via elemental analysis, UV-Vis spectroscopy, and IR spectroscopy confirms successful chelation .

Advanced: How does the coordination geometry of 1,10-phenanthroline-glycine palladium(II) influence catalytic activity in C–H functionalization?

Methodological Answer:

The square-planar geometry of Pd(II) complexes, stabilized by the rigid 1,10-phenanthroline backbone, facilitates oxidative addition and reductive elimination steps in catalytic cycles. For example, in C–H activation reactions, the glycine moiety acts as a directing group, enhancing regioselectivity. Kinetic studies (e.g., monitoring reaction progress via GC-FID) and DFT calculations (e.g., analyzing electron density maps) reveal that steric hindrance from substituents on the phenanthroline ring modulates catalytic turnover . Contrasting results in catalytic efficiency between analogous Pd(II) complexes (e.g., with bipyridine vs. phenanthroline ligands) highlight the importance of ligand rigidity and electron-donating capacity .

Basic: What spectroscopic techniques are essential for characterizing 1,10-phenanthroline-glycine palladium(II)?

Methodological Answer:

- UV-Vis Spectroscopy : Identifies d-d transition bands (e.g., ~450 nm for Pd(II)-phenanthroline complexes) to confirm metal-ligand charge transfer.

- IR Spectroscopy : Detects shifts in C=N stretching frequencies (~1600 cm⁻¹) of 1,10-phenanthroline upon coordination to Pd(II).

- ¹H/¹³C NMR : Reveals proton environment changes in glycine (e.g., downfield shifts of NH₂ groups) due to chelation .

- X-ray Crystallography : Resolves the square-planar geometry and bond lengths (e.g., Pd–N distances ~2.0 Å) .

Advanced: How can computational methods resolve contradictory data on reaction pathways involving Pd(II)-phenanthroline catalysts?

Methodological Answer:

Density Functional Theory (DFT) studies can model competing pathways (e.g., inner-sphere vs. outer-sphere mechanisms) to explain discrepancies in experimental outcomes. For instance, conflicting reports on regioselectivity in alkene functionalization may arise from solvent effects or counterion participation. By calculating activation energies (ΔG‡) and analyzing frontier molecular orbitals (HOMO/LUMO overlap), researchers can identify dominant pathways. Pairing DFT with kinetic isotope effect (KIE) experiments validates computational predictions .

Basic: What role does 1,10-phenanthroline play in stabilizing Pd(II) complexes compared to other nitrogen ligands?

Methodological Answer:

1,10-Phenanthroline’s rigid, planar structure provides strong σ-donation and π-backbonding, stabilizing Pd(II) against reduction. Comparative studies with bipyridine ligands show higher thermal stability for phenanthroline complexes due to reduced ligand lability. Cyclic voltammetry (CV) reveals a more positive reduction potential for Pd(II)-phenanthroline, indicating enhanced stability in oxidative environments .

Advanced: What strategies optimize catalytic efficiency in asymmetric synthesis using Pd(II)-phenanthroline-glycine complexes?

Methodological Answer:

- Chiral Auxiliaries : Introducing chiral substituents on glycine (e.g., L-proline derivatives) to induce enantioselectivity.

- Solvent Engineering : Using polar aprotic solvents (e.g., DMF) to stabilize transition states.

- Additive Screening : Co-catalysts like CuCl₂·2H₂O enhance turnover by mitigating Pd black formation. Reaction progress can be monitored via chiral HPLC or circular dichroism (CD) spectroscopy .

Basic: How do reaction conditions (temperature, solvent) impact the stability of Pd(II)-phenanthroline-glycine complexes?

Methodological Answer:

- Temperature : Prolonged reflux (>80°C) in protic solvents (e.g., ethanol) may lead to ligand dissociation or Pd aggregation.

- Solvent : Non-coordinating solvents (e.g., DCM) preserve complex integrity, while coordinating solvents (e.g., DMSO) can displace ligands. Stability assays (e.g., UV-Vis monitoring over time) and dynamic light scattering (DLS) detect decomposition .

Advanced: How can researchers address discrepancies in reported catalytic activities of Pd(II)-phenanthroline complexes across studies?

Methodological Answer:

- Control Experiments : Replicate conditions (e.g., substrate purity, Pd loading) from conflicting studies to isolate variables.

- Advanced Characterization : Use X-ray absorption spectroscopy (XAS) to detect subtle differences in coordination environments.

- Meta-Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study design rigor and relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.